3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
Description
The compound 3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative with a unique substitution pattern. Its structure includes:
- Position 3: A 4-ethoxybenzenesulfonyl moiety, contributing to electron-withdrawing effects and steric bulk.
- Position 6: A methoxy group, which may improve solubility and metabolic stability.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5S/c1-3-32-19-8-11-21(12-9-19)33(29,30)24-16-27(15-17-4-6-18(26)7-5-17)23-13-10-20(31-2)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYUTQMNEJFFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline core.
Scientific Research Applications
3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences and similarities with related quinolin-4-one derivatives:
*Calculated based on molecular formula (C₂₇H₂₅FNO₅S).
Key Observations:
- Position 1 : The 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to 4-chlorobenzyl () or 4-methoxybenzyl () due to fluorine’s electronegativity and small atomic radius .
- Methoxy vs. Ethoxy : Methoxy at position 6 (target) reduces steric hindrance compared to ethoxy (), possibly affecting solubility and crystallinity .
Biological Activity
3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline derivatives. Its structural features include an ethoxyphenyl sulfonyl group, a fluorophenyl methyl group, and a methoxy group, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. The compound has shown promise as an antitumor agent , with studies suggesting its effectiveness against several cancer cell lines.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. Potential mechanisms include:
- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : It may promote programmed cell death in malignant cells.
- Antioxidant Activity : The compound has been noted for its radical-scavenging capabilities, which can protect cells from oxidative stress.
Anticancer Activity
A study evaluated the antiproliferative effects of the compound against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated significant inhibition of cell growth, with IC50 values comparable to established chemotherapeutics.
Radical Scavenging Activity
The compound was also tested for its ability to scavenge DPPH radicals, demonstrating moderate antioxidant activity. This property is beneficial in mitigating oxidative damage in cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Lung Cancer : In vitro studies demonstrated that treatment with the compound led to a decrease in cell viability and induced apoptosis in A549 cells through activation of caspase pathways.
- Breast Cancer Research : MCF7 cells treated with the compound showed increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
